3-((Z)-2,4-Dioxo-5-((E)-3-Phenylallyliden)thiazolidin-3-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

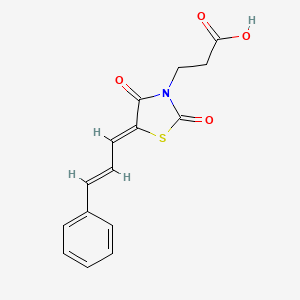

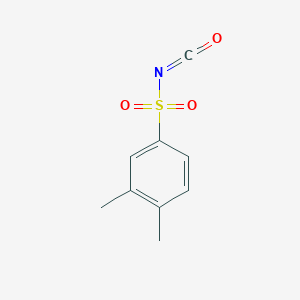

The compound “3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing a sulfur atom and a nitrogen atom . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic ring containing a sulfur atom and a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives can be quite diverse, given the reactivity of the sulfur and nitrogen atoms in the thiazolidine ring .

Wissenschaftliche Forschungsanwendungen

- Forscher haben die Synthese neuartiger Thiazolidinderivate unter Verwendung verschiedener Ansätze untersucht, darunter Mehrkomponentenreaktionen und grüne Chemie .

- Weitere Forschung ist erforderlich, um ihre Wirksamkeit zu optimieren und mögliche klinische Anwendungen zu untersuchen .

Antitumoraktivität

Antimikrobielle Eigenschaften

Grüne Synthese und Atomenergie

Zusammenfassend lässt sich sagen, dass die vielfältigen biologischen Reaktionen der Verbindung sie zu einem hochgeschätzten Baustein für die Arzneimittelforschung machen. Wissenschaftler sollten ihre Anwendungen weiter erforschen, Synthesemethoden optimieren und ihr Potenzial in verschiedenen Therapiebereichen untersuchen. Die Entwicklung multifunktionaler Medikamente auf Basis von Thiazolidin-Gerüsten ist ein vielversprechender Weg für die zukünftige Forschung . 🌟

Wirkmechanismus

Target of Action

Similar compounds have been found to have an affinity for lysosomal protective protein, thromboxane-a synthase, and pparγ .

Mode of Action

It is suggested that the compound may interact with its targets, leading to stable protein-ligand complexes .

Biochemical Pathways

Thiazolidine motifs, which are present in this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory and anti-allergic activities .

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Biochemische Analyse

Biochemical Properties

3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound’s thiazolidine ring structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . Additionally, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which is involved in inflammatory processes .

Cellular Effects

The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, particularly those related to inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . For example, it has been observed to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cell survival and reducing inflammation .

Molecular Mechanism

At the molecular level, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and DNA, altering their function and activity. The compound’s ability to inhibit enzyme activity, such as that of cyclooxygenase, is a key aspect of its anti-inflammatory properties . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, persist over time, although the degree of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s antioxidant properties are particularly notable, as it can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in cells . This interaction with metabolic pathways helps to maintain cellular homeostasis and protect against damage .

Transport and Distribution

Within cells and tissues, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes and within the cytoplasm . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This distribution affects its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . This localization is essential for its role in modulating cellular processes and maintaining homeostasis .

Eigenschaften

IUPAC Name |

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHRLDIPXKKIN-JHLWKMQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2553892.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)